molecular formula C87H143N25O20 B14798978 H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2

H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2

Cat. No.: B14798978
M. Wt: 1859.2 g/mol
InChI Key: GIZDBAQDDXYVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2 is a synthetic peptide composed of multiple DL-amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves the stepwise addition of each DL-amino acid to the growing peptide chain. This is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids in a controlled manner. The process involves:

    Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: the activated amino acid to the amino group of the growing peptide chain.

    Deprotection: of the amino group to allow for the next coupling reaction.

Industrial Production Methods

In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The final product is then purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: This can occur at specific amino acid residues like histidine or methionine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2), performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also be used to investigate the effects of DL-amino acids on peptide properties.

Biology

In biology, the peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. It can also serve as a tool to investigate the role of specific amino acid residues in biological processes.

Medicine

In medicine, synthetic peptides like this one are explored for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.

Industry

In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and versatility.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate various biological pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2 lies in its specific sequence of DL-amino acids, which can impart unique structural and functional properties. This sequence can influence the peptide’s stability, folding, and interactions with other molecules, making it a valuable tool for various scientific and industrial applications.

Properties

Molecular Formula

C87H143N25O20

Molecular Weight

1859.2 g/mol

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-(2-aminopropanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-N-[1-[[1-[[1-[2-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]butanediamide

InChI

InChI=1S/C87H143N25O20/c1-15-47(10)67(83(129)106-66(46(8)9)82(128)109-69(51(14)114)86(132)112-36-24-30-61(112)78(124)98-54(28-21-33-95-87(92)93)73(119)108-68(50(13)113)85(131)110-34-22-29-60(110)70(91)116)107-77(123)59(40-63(90)115)100-72(118)49(12)97-74(120)57(38-52-25-17-16-18-26-52)102-75(121)56(37-43(2)3)101-76(122)58(39-53-41-94-42-96-53)103-80(126)64(44(4)5)105-81(127)65(45(6)7)104-79(125)62-31-23-35-111(62)84(130)55(27-19-20-32-88)99-71(117)48(11)89/h16-18,25-26,41-51,54-62,64-69,113-114H,15,19-24,27-40,88-89H2,1-14H3,(H2,90,115)(H2,91,116)(H,94,96)(H,97,120)(H,98,124)(H,99,117)(H,100,118)(H,101,122)(H,102,121)(H,103,126)(H,104,125)(H,105,127)(H,106,129)(H,107,123)(H,108,119)(H,109,128)(H4,92,93,95)

InChI Key

GIZDBAQDDXYVPC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N

Origin of Product

United States

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